Tubocuraran
Description
Origin and Ethnobotanical Context
Tubocurarine, a principal alkaloid of curare, originates from the ethnobotanical practices of Indigenous peoples in South America. The compound derives from the bark and stems of Chondrodendron tomentosum, a woody vine native to the Amazon Basin. Indigenous groups, including the Achuar and Canelos Quichua, utilized curare as a paralytic arrow poison for hunting. The preparation involved boiling plant material to produce a dark paste applied to blowgun darts or arrowheads. Upon injection into prey, tubocurarine induced muscle paralysis by blocking neuromuscular transmission, leading to asphyxiation. Notably, the compound remained inert when ingested orally, allowing safe consumption of hunted animals.
Curare production often involved intertribal trade networks. For example, the Canelos Quichua acquired curare from the Achuar, who in turn sourced it from the Cocama people. These practices underscored the compound’s cultural and economic significance, with certain tribes monopolizing its production. European explorers, including Sir Walter Raleigh in 1596 and Alexander von Humboldt in the early 19th century, documented its use, sparking scientific interest in its pharmacological properties.
Isolation from Chondrodendron tomentosum
The isolation of tubocurarine marked a pivotal advancement in alkaloid chemistry. In 1935, British chemist Harold King successfully crystallized d-tubocurarine chloride from Chondrodendron tomentosum, confirming its structure as a bisbenzylisoquinoline alkaloid. This achievement resolved longstanding ambiguities about curare’s active components, which had previously been attributed to mixtures of multiple plant species. King’s work demonstrated that Chondrodendron tomentosum was the primary source of tubocurarine in “tube curare,” a formulation stored in bamboo tubes.
The isolation process involved extracting crude curare paste with organic solvents, followed by fractional crystallization to purify the compound. This breakthrough enabled standardized medical applications and facilitated structural studies, which revealed tubocurarine’s two quaternary ammonium groups critical for its neuromuscular blocking activity.
Etymology and Nomenclature Development
Historical Scientific Investigations
Scientific inquiry into tubocurarine accelerated in the 19th century. Claude Bernard’s 1856 experiments elucidated its site of action at the neuromuscular junction, demonstrating that curare blocked nerve impulses without affecting direct muscle stimulation. This work laid the foundation for understanding acetylcholine’s role in synaptic transmission, later expanded by Henry Hallett Dale and Otto Loewi in the 1930s.
In 1942, anesthesiologist Harold Griffith pioneered tubocurarine’s clinical use during surgery at Montreal’s Homeopathic Hospital, revolutionizing anesthesia by enabling muscle relaxation without deep sedation. Concurrently, pharmacological studies by Daniel Bovet led to synthetic analogs like gallamine, reducing tubocurarine’s hypotensive side effects.
Key Milestones in Tubocurarine Research
| Year | Discovery | Researcher(s) |
|---|---|---|
| 1856 | Neuromuscular junction action | Claude Bernard |
| 1935 | Crystallization of d-tubocurarine | Harold King |
| 1942 | First surgical application | Harold Griffith |
| 1948 | Structural confirmation via X-ray crystallography | Dorothy Hodgkin |
Properties
Molecular Formula |
C32H30N2O2 |
|---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
(1S,16R)-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8,10,12(34),18(33),19,21,24(32),25,27(31)-dodecaene |
InChI |
InChI=1S/C32H30N2O2/c1-3-22-17-26(5-1)35-27-12-9-23-13-15-33-29(28(23)20-27)18-21-7-10-25(11-8-21)36-31-6-2-4-24-14-16-34-30(19-22)32(24)31/h1-12,17,20,29-30,33-34H,13-16,18-19H2/t29-,30+/m0/s1 |
InChI Key |
JYUGMJOCKSHVAU-XZWHSSHBSA-N |
Isomeric SMILES |
C1CN[C@@H]2CC3=CC(=CC=C3)OC4=CC5=C(CCN[C@H]5CC6=CC=C(C=C6)OC7=CC=CC1=C27)C=C4 |
Canonical SMILES |
C1CNC2CC3=CC(=CC=C3)OC4=CC5=C(CCNC5CC6=CC=C(C=C6)OC7=CC=CC1=C27)C=C4 |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Properties
Tubocurarine is primarily known for its ability to block nicotinic acetylcholine receptors at the neuromuscular junction, leading to muscle relaxation. It acts as a competitive antagonist, inhibiting the action of acetylcholine (ACh) and preventing muscle contraction. The compound has a relatively slow onset of action (approximately 5 minutes) and a duration of effect lasting from 60 to 120 minutes .
Clinical Applications
- Surgical Anesthesia : Tubocurarine has been historically used as an adjunct to general anesthesia. It facilitates surgical procedures by providing skeletal muscle relaxation, allowing for easier manipulation of tissues during surgery .
- Mechanical Ventilation : In critically ill patients requiring mechanical ventilation, tubocurarine can be employed to reduce muscle tone and improve ventilation efficiency .
- Management of Spider Bites : Tubocurarine has been utilized in treating symptoms caused by bites from certain spiders (e.g., black widow), alleviating pain and muscle spasms while other treatments are administered .
Research Applications
Tubocurarine's unique properties have made it a valuable tool in various research contexts:
- Neuromuscular Junction Studies : It is commonly used in experimental setups to study neuromuscular transmission and receptor pharmacology. For instance, studies have demonstrated its effectiveness in blocking spontaneous and glutamate-induced contractions in motoneuron-muscle co-cultures .
- Drug Repositioning : Recent research has explored the potential of tubocurarine as an analgesic and anti-inflammatory agent. Studies have shown that it exhibits significant inhibitory activity against soluble epoxide hydrolase, suggesting new therapeutic roles beyond muscle relaxation .
- Microfluidic Systems : Tubocurarine has been tested in microfluidic devices for its effects on human tissue-engineered systems, providing insights into its pharmacodynamics in controlled environments .
Case Study 1: Surgical Use
In a clinical trial involving patients undergoing elective surgery, tubocurarine was administered to assess its efficacy in achieving adequate muscle relaxation. Results indicated that patients experienced minimal intraoperative movement, facilitating surgical procedures without significant adverse effects.
Case Study 2: Pain Management
A study investigated the repurposing of tubocurarine for managing hyperalgesia in rodent models. The findings revealed that oral administration significantly reduced pain responses compared to control groups, highlighting its potential as an analgesic agent .
Summary Table of Applications
| Application Area | Description | Key Findings/Notes |
|---|---|---|
| Surgical Anesthesia | Muscle relaxation during surgery | Facilitates easier surgical manipulation |
| Mechanical Ventilation | Reduces muscle tone for better ventilation | Improves respiratory efficiency |
| Spider Bite Treatment | Alleviates pain and spasms from venom | Effective adjunct therapy alongside antivenom |
| Neuromuscular Research | Studies on receptor pharmacology | Blocks spontaneous contractions in muscle cultures |
| Drug Repositioning | Analgesic and anti-inflammatory potential | Significant sEH inhibitory activity observed |
Chemical Reactions Analysis
Ullmann C–O Coupling
Two sequential Cu-catalyzed Ullmann couplings assemble the diaryl ether backbone:
-
First coupling : Halogenated benzylisoquinoline (4b) reacts with diol subunit (4a) under microwave heating (Cs₂CO₃, DMF) .
-
Second coupling : Forms the macrocyclic structure via intramolecular etherification, with triisopropylsilyl (TIPS) protecting group cleavage .
Halogenation and Protection
-
Bromination/Iodination : Dihalide subunit (4b) incorporates bromo and iodo groups at benzylic and tetrahydroisoquinoline positions .
-
Protection : Methoxymethyl (MOM) and TIPS groups shield reactive hydroxyls during synthesis .
Synthetic Challenges :
SAM-Dependent Methylation
Methyl transfer occurs at specific sites:
Experimental Data and Yields
Notable Observations :
Structural Corrections and Implications
Initial misassignment of tubocurarine’s structure (1948–1970) as bis-quaternary delayed accurate synthetic efforts. The corrected mono-N-methylated structure informed modern retrosynthetic strategies, emphasizing SAM-mediated methylation and stereochemical control .
Q & A
Q. What are the established methodologies for isolating and characterizing Tubocuraran from natural sources?
this compound, a bisbenzylisoquinoline alkaloid, is typically isolated from plant sources like Chondrodendron tomentosum. Standard protocols involve solvent extraction (e.g., ethanol or methanol), followed by column chromatography using silica gel or Sephadex LH-20 for purification . Structural elucidation employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) and high-resolution mass spectrometry (HRMS) to confirm its molecular formula (C₃₈H₄₂N₂O₆) and stereochemistry .
Q. How does this compound interact with nicotinic acetylcholine receptors (nAChRs) in neuromuscular studies?
this compound acts as a non-depolarizing neuromuscular blocker by competitively antagonizing nAChRs at the postsynaptic membrane. Experimental designs often use in vitro electrophysiology (patch-clamp techniques) on isolated rodent diaphragm preparations to measure dose-dependent inhibition of acetylcholine-induced currents. Data analysis includes calculating IC₅₀ values and comparing binding kinetics with synthetic analogs .
Q. What analytical techniques are recommended for assessing this compound’s purity and stability in pharmacological formulations?
High-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) is standard for purity assessment. Stability studies under varying pH, temperature, and light conditions use accelerated degradation protocols, with mass balance calculations to identify degradation products. Quantitative NMR (qNMR) can validate HPLC results .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported binding affinities of this compound for estrogen receptor-alpha (ER-α) in breast cancer models?
Discrepancies in binding energies (e.g., -10.2 kcal/mol in docking studies vs. weaker in vitro activity) may arise from differences in assay conditions (e.g., cell lines, ligand concentrations) . A systematic approach includes:
Q. What experimental designs are optimal for evaluating this compound’s metabolic pathways and pharmacokinetic profiles?
Use a combination of in vitro (e.g., liver microsomes for phase I metabolism) and in vivo (rodent models) studies. LC-MS/MS quantifies metabolites like O-demethylated derivatives. Key parameters include clearance rates, bioavailability, and tissue distribution. Advanced models:
- Physiologically based pharmacokinetic (PBPK) modeling to predict human pharmacokinetics.
- CRISPR-engineered cytochrome P450 isoforms to identify metabolic enzymes .
Q. How can researchers address conflicting data on this compound’s cytotoxicity in cancer vs. normal cell lines?
Contradictory results (e.g., selective cytotoxicity in leukemia cells vs. low toxicity in fibroblasts) require:
- Dose-response assays across multiple cell lines (e.g., NCI-60 panel).
- Mechanistic studies (e.g., ROS generation, mitochondrial membrane potential assays).
- Transcriptomic profiling to identify differential gene expression linked to apoptosis pathways .
Methodological Considerations
Q. What strategies ensure reproducibility in this compound’s in vivo neuropharmacological studies?
- Standardize animal models (e.g., Sprague-Dawley rats, consistent age/weight).
- Use blinded administration and automated behavioral analysis (e.g., DigiGait for motor function).
- Report detailed protocols for anesthesia, dosing intervals, and endpoint criteria per ARRIVE guidelines .
Q. How should researchers design studies to investigate this compound’s potential off-target effects?
- Employ high-throughput screening (e.g., kinase profiling, GPCR panels).
- Use CRISPR-Cas9 gene editing to validate target specificity.
- Integrate toxicogenomic databases (e.g., Comparative Toxicogenomics Database) to predict adverse pathways .
Data Presentation and Validation
Table 1: Key Physicochemical and Pharmacological Properties of this compound
| Property | Value/Method | Reference |
|---|---|---|
| Molecular Weight | 682.75 g/mol | |
| Log P (Partition Coeff.) | 0.828 (Predicted) | |
| Binding Energy (ER-α) | -10.2 kcal/mol (Molecular Docking) | |
| IC₅₀ (nAChR Inhibition) | 0.2 μM (Rat Diaphragm Assay) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
